3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Pyridopyrimidines, which are similar to the compound you mentioned, offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation and cyclization reactions . The exact reactions would depend on the specific reactants and conditions used.Scientific Research Applications
- 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione derivatives have demonstrated antitumor and anticancer potential. Their mode of action involves disrupting DNA replication processes, making them promising candidates for cancer therapy .
- Some derivatives of this chromeno[2,3-d]pyrimidine scaffold exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione derivatives have shown antimicrobial activity against various pathogens. They may serve as novel agents to combat bacterial and fungal infections .
- Chromenes, including 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, are of interest in treating neurological diseases such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
- The fusion of thiadiazole and pyrimidine rings in this compound class results in biologically active molecules. These compounds exhibit diverse activities, including antiglycation, anticancer, and analgesic properties .
- Researchers have developed efficient synthetic methods for constructing the chromeno[2,3-d]pyrimidine core. Green and facile approaches, such as three-component reactions using acidic ionic liquid catalysts, have been explored .
Antitumor and Anticancer Activity
Antioxidant Properties
Antimicrobial Agents
Neurological Disorders
Biologically Active Thiadiazolopyrimidines
Synthetic Methodology Development
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2 . They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it likely affects the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that they may have cytotoxic effects . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which could explain these cytotoxic effects .
properties
IUPAC Name |
3-benzyl-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c27-21-18-13-7-8-14-19(18)29-23-20(21)24(28)26(15-16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOHXUWCUYTQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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